(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651744
InChI: InChI=1S/C10H12ClN3O2/c1-6(2)7-5-16-10(15)14(7)8-3-4-12-9(11)13-8/h3-4,6-7H,5H2,1-2H3/t7-/m1/s1
SMILES: CC(C)C1COC(=O)N1C2=NC(=NC=C2)Cl
Molecular Formula: C10H12ClN3O2
Molecular Weight: 241.67 g/mol

(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one

CAS No.:

Cat. No.: VC13651744

Molecular Formula: C10H12ClN3O2

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one -

Specification

Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
IUPAC Name (4S)-3-(2-chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C10H12ClN3O2/c1-6(2)7-5-16-10(15)14(7)8-3-4-12-9(11)13-8/h3-4,6-7H,5H2,1-2H3/t7-/m1/s1
Standard InChI Key CMYCIRFZJKISNU-SSDOTTSWSA-N
Isomeric SMILES CC(C)[C@H]1COC(=O)N1C2=NC(=NC=C2)Cl
SMILES CC(C)C1COC(=O)N1C2=NC(=NC=C2)Cl
Canonical SMILES CC(C)C1COC(=O)N1C2=NC(=NC=C2)Cl

Introduction

(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one is a synthetic organic compound with the CAS number 1429180-81-3. It has a molecular formula of C10H12ClN3O2 and a molecular weight of 241.67 g/mol . This compound is classified as a hazardous substance with a UN number of 2811 and falls under the dangerous goods class 6.1, indicating it is toxic if swallowed, in contact with skin, or if inhaled .

Synthesis and Reaction Conditions

The synthesis of (S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one involves specific reaction conditions. One method uses sodium hydride in N,N-dimethylformamide at 0°C for 4 hours, achieving a yield of 74.1% . Another method involves heating in dimethyl sulfoxide at 110°C for 1.5 hours, which is used for further derivatization reactions .

Synthesis Steps:

  • Starting Materials: The synthesis typically begins with appropriate starting materials, which are not explicitly detailed in the available literature but generally involve pyrimidine and oxazolidinone derivatives.

  • Reaction Conditions: The reaction is carried out in a solvent like N,N-dimethylformamide or dimethyl sulfoxide under controlled temperature conditions.

  • Yield and Purification: The yield is reported as 74.1% under specific conditions. Purification methods may include chromatography.

Applications and Research Findings

While specific applications of (S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one are not widely documented, compounds with similar structures are often explored for their potential pharmacological properties. The pyrimidine ring is a common motif in many biologically active molecules, suggesting potential uses in medicinal chemistry .

Potential Uses:

  • Pharmaceutical Intermediates: Compounds like this may serve as intermediates in the synthesis of drugs with specific biological activities.

  • Chemical Synthesis: They can be used to develop new chemical entities through further derivatization reactions.

Suppliers and Availability

(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one is available from a limited number of suppliers, with prices and availability varying based on the supplier and quantity required . The compound is typically sold with a minimum purity of 95% .

Suppliers' Information:

SupplierPurityLead Time
Kemix0.9550 days (for 100mg and 500mg)
BLD PharmNot specifiedInquiry required

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